2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound that features a bromine atom, a furan ring, a thiophene ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.
Introduction of the Bromine Atom: Bromination of the benzenesulfonyl chloride is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Attachment of the Furan and Thiophene Rings: The furan-3-ylmethyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophiles, facilitating their attack on the brominated benzenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, typically involving a base.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, catalytic hydrogenation
Substitution: NaH, K2CO3
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amines from nitro group reduction.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the sulfonamide group suggests it could act as a pharmacophore in enzyme inhibition or receptor binding studies. Additionally, the furan and thiophene rings are known to enhance the biological activity of compounds, making this molecule a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the development of organic electronic materials. The conjugated systems of the furan and thiophene rings contribute to the electronic properties, making it suitable for use in organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
- 2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- 2-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Uniqueness
The unique combination of the furan-3-ylmethyl and thiophen-2-ylmethyl groups in 2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide distinguishes it from similar compounds. This specific arrangement can influence the compound’s reactivity and biological activity, making it a distinct entity in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S2/c17-15-5-1-2-6-16(15)23(19,20)18(10-13-7-8-21-12-13)11-14-4-3-9-22-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAQOLDAULTADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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